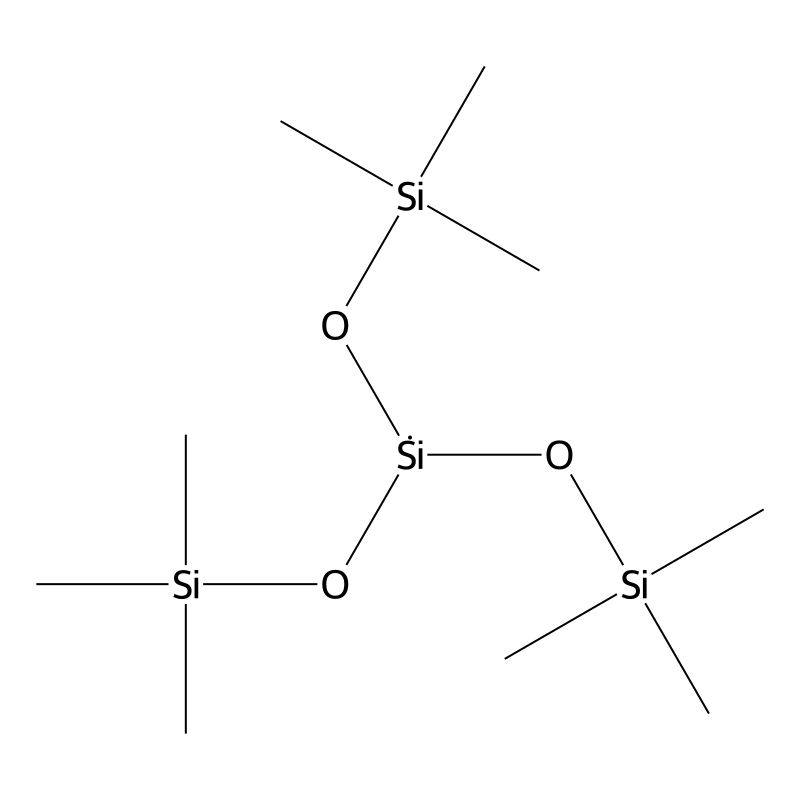

Tris(trimethylsiloxy)silane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Silicone Synthesis

TTMSS can act as a precursor for the synthesis of various silicone materials. Silicones are polymers with alternating silicon and oxygen atoms in the backbone chain. The trimethylsiloxy groups (Si(OCH₃)₃) in TTMSS can be readily hydrolyzed to generate silanol (Si-OH) functionalities. These silanols can then undergo condensation reactions to form Si-O-Si linkages, leading to the formation of silicone polymers [1]. The specific properties of the resulting silicone can be tailored by controlling the reaction conditions and incorporating different functional groups into the TTMSS molecule.

Surface Modification

TTMSS can be used for surface modification of various materials, including glass, ceramics, and polymers. The silanol groups formed through hydrolysis can react with hydroxyl groups (OH) present on the surface of these materials, creating a strong covalent bond. This process can improve the adhesion between different materials, enhance hydrophobicity (water repellency), or introduce new functionalities onto the surface [2]. TTMSS is particularly advantageous for surface modification due to its volatility, which allows for easy processing through techniques like vapor deposition.

Organic Synthesis

TTMSS finds applications in organic synthesis as a silylating agent. Silylation involves introducing a silicon-containing group (SiR₃, where R is an organic group) into a molecule. TTMSS can react with various organic functionalities like alcohols (OH) and amines (NH₂) to form the corresponding silyl ethers (Si-O-R) and silyl amines (Si-NHR), respectively. These silylated derivatives often exhibit improved stability, volatility, and chromatographic properties compared to the parent molecules, making them easier to purify and analyze [3].

Tris(trimethylsiloxy)silane is a silane compound characterized by its unique structure, which consists of three trimethylsiloxy groups attached to a silicon atom. Its molecular formula is , and it has a molecular weight of approximately 248.66 g/mol. This compound is notable for its use in various

- Reductive Decyanation: It acts as a radical mediator in the reductive decyanation of malononitriles, facilitating the formation of silyl isocyanides and α-cyano radicals through a radical chain mechanism .

- Reduction of Functional Groups: This compound can reduce various functional groups, such as acid chlorides to hydrocarbons, via free radical mechanisms, showcasing its effectiveness as a safer alternative to toxic reagents like tributyltin hydride .

- Radical Initiation: Tris(trimethylsiloxy)silane can initiate radical reactions when treated with radical initiators, allowing for the addition to electron-rich and electron-poor alkenes .

Tris(trimethylsiloxy)silane can be synthesized through various methods:

- Hydrosilylation Reactions: This involves the reaction of trimethylsiloxy groups with silicon hydride compounds.

- Reactions with Silanes: The compound can also be produced by reacting chlorosilanes with trimethylsilanol under appropriate conditions.

- Radical Initiated Processes: Utilizing radical initiators can facilitate the formation of tris(trimethylsiloxy)silane from simpler silanes or siloxanes .

Tris(trimethylsiloxy)silane has diverse applications in several fields:

- Organic Synthesis: It is widely used as a reducing agent in organic chemistry, particularly for transformations that require radical mechanisms.

- Materials Science: The compound is employed in the formulation of silicone-based materials due to its ability to enhance properties such as flexibility and thermal stability.

- Surface Modification: It can be utilized for modifying surfaces to improve hydrophobicity or adhesion characteristics in coatings and sealants.

Interaction studies involving tris(trimethylsiloxy)silane primarily focus on its reactivity with various substrates in organic synthesis. Research indicates that it can effectively participate in radical-mediated reactions with minimal side reactions, making it a valuable reagent for chemists looking to optimize reaction conditions while minimizing toxicity concerns associated with traditional reagents like organotin compounds .

Tris(trimethylsiloxy)silane shares similarities with other silanes but has unique properties that distinguish it from them. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tris(trimethylsilyl)silane | Contains three trimethylsilyl groups | Strong reducing agent; effective for halide reductions |

| Trimethylsilyl chloride | Contains one trimethylsilyl group | Used primarily for silylation reactions |

| Triethoxysilane | Contains ethoxy groups instead of methyl | Used mainly for surface modification |

| Dimethyldichlorosilane | Two methyl groups and two chlorine atoms | Used for cross-linking in silicone polymers |

Tris(trimethylsiloxy)silane's unique combination of multiple trimethylsiloxy groups allows for enhanced stability and reactivity compared to simpler silanes, making it particularly useful in applications requiring robust chemical performance.

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable